4,5-Dichloroisothiazole-3-carbonyl chloride
Overview
Description
4,5-Dichloroisothiazole-3-carbonyl chloride is a chemical compound belonging to the isothiazole family It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the isothiazole ring and a carbonyl chloride group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloroisothiazole-3-carbonyl chloride can be synthesized through several methods. One common approach involves the acylation of 4,5-dichloroisothiazole with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the reagent and the solvent. The general reaction scheme is as follows:
4,5-Dichloroisothiazole+Thionyl chloride→4,5-Dichloroisothiazole-3-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Another method involves the use of phosphorus trichloride and oxygen to achieve the chlorination and subsequent formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloroisothiazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Acylation: It can acylate various nucleophiles, including amines and alcohols, to form corresponding amides and esters.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids like aluminum chloride can be used to enhance reaction rates.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed by the reaction with organometallic reagents.
Scientific Research Applications
4,5-Dichloroisothiazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the synthesis of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4,5-dichloroisothiazole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4,5-Dichloroisothiazole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group.
4,5-Dichloroisothiazole-3-ester: Contains an ester group instead of a carbonyl chloride group.
Uniqueness
4,5-Dichloroisothiazole-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives
Properties
IUPAC Name |
4,5-dichloro-1,2-thiazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3NOS/c5-1-2(3(6)9)8-10-4(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDGENRSWVXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514521 | |
Record name | 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220769-88-0 | |
Record name | 4,5-Dichloro-1,2-thiazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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